Platycoside G1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

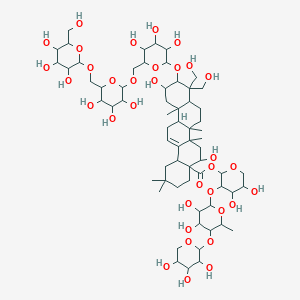

Molecular Formula |

C64H104O34 |

|---|---|

Molecular Weight |

1417.5 g/mol |

IUPAC Name |

[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3 |

InChI Key |

UTBMWMLXRNXHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Platycoside G1: A Technical Guide to Its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Platycoside G1, a triterpenoid saponin with significant antioxidant properties. Primarily intended for researchers, scientists, and drug development professionals, this document details its natural source, comprehensive isolation and purification protocols, and its interaction with key cellular signaling pathways.

Introduction

This compound is a bioactive natural product found in the roots of Platycodon grandiflorum (Jacq.) A. DC., a perennial flowering plant belonging to the Campanulaceae family.[1][2][3][4] This compound, along with other platycosides, is a major contributor to the medicinal properties of Platycodon grandiflorum, which has been used in traditional Asian medicine for centuries. This guide offers a detailed exploration of the methodologies for extracting and purifying this compound for research and development purposes.

Natural Source and Quantitative Analysis

The primary and exclusive natural source of this compound is the root of Platycodon grandiflorum, commonly known as the balloon flower.[1][2][3][4] The concentration of this compound can vary depending on the age, cultivation conditions, and the specific part of the root being analyzed. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant material.

Table 1: Quantitative Data of this compound in Platycodon grandiflorum

| Plant Material | Extraction Method | Analytical Method | This compound Content (μg/g of dry weight) | Reference |

| Roots of P. grandiflorum | Water Extraction | HPLC-UVD | 292.56 | [5] |

| Roots of P. grandiflorum | 70% Ethanol Extraction | HPLC | Content varies depending on root diameter | [1] |

| Roots of P. grandiflorum | Not Specified | UPLC-QToF/MS | Relative abundance determined |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Platycodon grandiflorum roots is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.

Extraction

-

Preparation of Plant Material: The roots of Platycodon grandiflorum are washed, dried, and pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with 75% ethanol under reflux. This process is typically repeated three times to ensure maximum extraction of saponins. The combined extracts are then concentrated under vacuum to yield a crude extract.

Solvent Partitioning

-

Initial Fractionation: The crude extract is suspended in water and then partitioned sequentially with ethyl acetate and n-butanol.

-

Separation of Saponins: The n-butanol fraction, which contains the majority of the saponins including this compound, is collected and concentrated to dryness. This step effectively removes non-polar and highly polar impurities.

Chromatographic Purification

-

Macroporous Resin Column Chromatography: The dried n-butanol extract is dissolved in water and subjected to column chromatography using a macroporous resin (e.g., D101). The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 60%, 95%). The saponin-rich fractions are collected and combined.

-

Silica Gel Column Chromatography: The combined saponin fractions are further purified by silica gel column chromatography. A gradient of chloroform and methanol is typically used as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the fraction corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and spectroscopic methods such as NMR and MS.

Signaling Pathways

While direct studies on the isolated this compound are limited, research on the total saponin extracts from Platycodon grandiflorum strongly indicates an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammation and cellular stress responses. The inhibitory action of Platycodon grandiflorum saponins on these pathways suggests a potential mechanism for their observed anti-inflammatory and neuroprotective effects.

References

- 1. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Platycoside G1, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. This compound, also known as Deapi-platycoside E, has garnered interest for its potential pharmacological activities. A thorough understanding of its molecular structure is paramount for further research and development. This document details the key experimental methodologies and data that have been instrumental in defining its complex architecture.

Spectroscopic and Spectrometric Analysis

The structure of this compound was primarily determined using a combination of modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry is critical for determining the molecular formula of a compound. For this compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is a commonly employed technique.

Experimental Protocol: UPLC-QTOF/MS Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically methanol or a water/acetonitrile mixture.

-

Chromatographic Separation: The sample is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of two solvents, often water with a small percentage of formic acid (for better ionization) and acetonitrile. The flow rate is maintained at a constant value.

-

Mass Spectrometry: The eluent from the UPLC column is introduced into the electrospray ionization (ESI) source of a QTOF mass spectrometer. The analysis is typically carried out in negative ion mode, as saponins readily form [M-H]⁻ or adduct ions. High-resolution mass spectra are acquired over a specific mass range.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Reference |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 g/mol | [1] |

| Mass-to-Charge Ratio (m/z) | [M-H]⁻ |

Note: Specific m/z values from experimental data were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC), are required.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically pyridine-d₅, which is an excellent solvent for saponins.

-

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

-

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons they are attached to.

-

Data Presentation: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound (Typical Values for a Platycodigenin-type Aglycone)

Detailed experimental NMR data for this compound was not available in the provided search results. The following table represents typical chemical shifts for the aglycone portion, based on related platycosides.

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 2 | ~74.0 | ~3.9 (m) |

| 3 | ~84.0 | ~3.3 (d) |

| 4 | ~43.0 | - |

| 12 | ~122.5 | ~5.3 (t) |

| 13 | ~144.0 | - |

| 16 | ~73.5 | ~4.5 (dd) |

| 23 | ~67.0 | ~3.5, 4.2 (d, d) |

| 24 | ~15.0 | ~0.9 (s) |

| 25 | ~17.0 | ~0.8 (s) |

| 26 | ~17.5 | ~0.85 (s) |

| 27 | ~26.0 | ~1.2 (s) |

| 28 | ~179.5 | - |

| 29 | ~33.0 | ~0.95 (s) |

| 30 | ~23.5 | ~0.9 (s) |

Chemical Degradation Studies

Chemical degradation, particularly acid hydrolysis, is a classical and definitive method for determining the nature and composition of the sugar moieties in a saponin.

Acid Hydrolysis

Acid hydrolysis cleaves the glycosidic bonds, releasing the aglycone and the individual monosaccharide units.

Experimental Protocol: Acid Hydrolysis

-

Hydrolysis: this compound is dissolved in an aqueous acidic solution (e.g., 2M HCl or H₂SO₄) and heated for several hours.

-

Extraction: After cooling, the reaction mixture is partitioned with an organic solvent (e.g., ethyl acetate) to separate the water-insoluble aglycone from the water-soluble sugars.

-

Sugar Analysis: The aqueous layer containing the monosaccharides is neutralized and the sugars are identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC) or by conversion to their alditol acetates for Gas Chromatography (GC) analysis.

Expected Hydrolysis Products of this compound

| Component | Product Name |

| Aglycone | Platycodigenin |

| Sugars | D-Glucose, L-Arabinose, L-Rhamnose, D-Xylose |

Note: The exact sugar composition and stoichiometry would be confirmed by GC analysis of the derivatized monosaccharides.

Structural Elucidation Workflow and Key Correlations

The elucidation of the complete structure of this compound involves a logical integration of the data obtained from the aforementioned experiments.

Logical Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

The core of the structure elucidation lies in the interpretation of 2D NMR data, particularly HMBC, which reveals long-range correlations and allows for the assembly of the molecular puzzle.

Key HMBC Correlations for this compound Structure

Caption: Key HMBC correlations establishing the glycosylation pattern.

The anomeric proton of the first sugar attached to the aglycone at position C-3 shows a correlation to the C-3 carbon signal in the HMBC spectrum. Similarly, the anomeric proton of the sugar at the C-28 carboxyl group correlates with the C-28 carbon. Further HMBC correlations between the anomeric protons of the sugars and the carbons of adjacent sugars establish the sequence of the oligosaccharide chains. COSY data is used to confirm the proton-proton connectivities within each monosaccharide unit.

Conclusion

The chemical structure of this compound has been unequivocally established through the synergistic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical degradation studies. It is a triterpenoid saponin with a platycodigenin aglycone, glycosidically linked to sugar moieties at positions C-3 and C-28. This detailed structural information is the cornerstone for understanding its bioactivity and for any future endeavors in medicinal chemistry and drug development.

References

The Biosynthesis of Platycoside G1 in Platycodon grandiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Platycoside G1, a key bioactive triterpenoid saponin found in the medicinal plant Platycodon grandiflorum. This document outlines the core enzymatic steps, genetic regulation, and relevant experimental methodologies for studying this pathway, tailored for professionals in phytochemical research and drug development.

Introduction to this compound

This compound, also known as deapi-platycoside E, is an oleanane-type triterpenoid saponin that contributes to the diverse pharmacological properties of Platycodon grandiflorum root extract.[1] These properties include anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3] Understanding the biosynthesis of this compound is crucial for optimizing its production through biotechnological approaches and for the development of novel therapeutics.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through the formation of a triterpenoid backbone, followed by a series of modifications. The pathway can be broadly divided into three main stages:

-

Isoprenoid Precursor Biosynthesis: Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4][5]

-

Triterpenoid Backbone Formation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to create squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[5] The cyclization of 2,3-oxidosqualene by β-amyrin synthase (bAS) is a critical step that forms the pentacyclic triterpenoid skeleton, β-amyrin.[2]

-

Tailoring and Glycosylation Steps: The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), particularly from the CYP716 family.[2] These oxidations are followed by glycosylation events mediated by UDP-glycosyltransferases (UGTs), which attach various sugar moieties to the aglycone. The final step in the formation of this compound is the removal of an apiose sugar residue from its precursor, Platycoside E. While the specific endogenous enzyme in P. grandiflorum for this de-glycosylation has not been definitively characterized, evidence suggests the involvement of a glycoside hydrolase with apiase activity.[6]

References

- 1. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-genome, transcriptome, and methylome analyses provide insights into the evolution of platycoside biosynthesis in Platycodon grandiflorus, a medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome-based analysis of key functional genes in the triterpenoid saponin synthesis pathway of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid saponin isolated from the root of Platycodon grandiflorum, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and related saponins derived from Platycodon grandiflorum. While detailed mechanistic studies on isolated this compound are limited, research on extracts containing this compound, as well as on the closely related and more extensively studied saponin, Platycodin D, offers significant insights into its potential biological activities. This document summarizes key findings on its anti-inflammatory, anti-cancer, and neuroprotective effects, presenting quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.

Core Mechanisms of Action

The biological activities of saponins from Platycodon grandiflorum, including this compound, are primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. The evidence largely points towards the inhibition of pro-inflammatory mediators and the induction of programmed cell death in cancer cells.

Anti-Inflammatory Effects

Extracts of Platycodon grandiflorum containing this compound have demonstrated significant anti-inflammatory properties. The primary mechanism involves the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

A study on a Platycodon grandiflorum water extract (PGW), which contained 292.56 ± 14.26 μg/g of this compound, showed potent anti-neuroinflammatory effects in β-amyloid-induced microglia cells.[1][2] This extract was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2] Mechanistically, the extract attenuated the phosphorylation of key proteins in the MAPK pathway (JNK, ERK, and p38) and inhibited the activation of the NF-κB pathway by reducing the phosphorylation of p65 and IκBα.[1][2]

The inhibitory action on NF-κB activation appears to be a common mechanism for platycodin saponins, leading to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Anti-Cancer Effects

The anti-cancer activities of Platycodon grandiflorum saponins are primarily mediated through the induction of apoptosis (programmed cell death) and autophagy. While specific studies on this compound are scarce, research on platycoside-rich fractions and the related saponin Platycodin D provides a framework for its potential anti-neoplastic actions.

A platycoside-rich fraction from P. grandiflorum was shown to induce autophagic cell death in human lung carcinoma cells (A549). This was associated with the modulation of the AMPK/mTOR/AKT and MAPK signaling pathways.[3][4] Furthermore, crude saponins from P. grandiflorum have been found to induce apoptosis in prostate cancer cells through the activation of caspase cascades and the regulation of the Bcl-2 family of proteins.[5]

Studies on Platycodin D have demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, including glioma and lung cancer.[6][7][8] The proposed mechanisms involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the modulation of multiple signaling pathways, including PI3K/Akt and JNK/AP-1.[6][8]

Neuroprotective Effects

The neuroprotective potential of Platycodon grandiflorum extracts containing this compound is linked to their anti-inflammatory and anti-apoptotic properties. In a model of β-amyloid-induced toxicity in microglia cells, a water extract of P. grandiflorum not only suppressed the inflammatory response but also mitigated apoptosis by modulating the mitochondrial apoptosis pathway.[1] This included the regulation of Bcl-2 family protein synthesis and the inhibition of caspase activation.[1]

Quantitative Data

The following tables summarize the available quantitative data for the effects of Platycodon grandiflorum extracts and related saponins. It is important to note the limited availability of data for isolated this compound.

Table 1: Anti-Inflammatory Activity of Platycodon grandiflorum Water Extract (PGW) [1][2]

| Parameter | Cell Line | Inducer | PGW Concentration (µg/mL) | Inhibition (%) |

| NO Production | BV2 microglia | Aβ (10 µM) | 50 | 30.4 |

| 100 | 36.7 | |||

| 200 | 61.2 | |||

| IL-1β Production | BV2 microglia | Aβ (10 µM) | 50 | 20 |

| 100 | 28 | |||

| 200 | 44 | |||

| IL-6 Production | BV2 microglia | Aβ (10 µM) | 50 | 22 |

| 100 | 35 | |||

| 200 | 58 |

Table 2: Anti-Cancer Activity of Platycodin D (PD) [6][9]

| Cell Line | Assay | Treatment Duration | IC50 (µM) |

| PC-12 (pheochromocytoma) | Cell Viability | 48 h | 13.5 ± 1.2 |

| Caco-2 (colorectal adenocarcinoma) | Cell Viability | Not specified | 24.6 |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the mechanism of action of Platycodon grandiflorum saponins.

Cell Culture and Treatment

-

Cell Lines: BV2 (microglia), A549 (human lung carcinoma), RC-58T/h/SA#4 (prostate cancer), U251 (human glioma).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., P. grandiflorum extract or isolated saponins) for specified durations (e.g., 24 or 48 hours). An inducing agent (e.g., lipopolysaccharide [LPS] or β-amyloid) is often used to stimulate an inflammatory or pathological response.

Nitric Oxide (NO) Production Assay

-

Cells are seeded in 96-well plates and treated as described above.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

Cytokine Production Assay (ELISA)

-

Cells are cultured and treated in appropriate culture plates.

-

The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

-

Treated cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-JNK, p-ERK, p-p38, p-p65, p-IκBα, Bcl-2, Bax, Caspase-3, LC3-II).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

-

Cells are treated with the test compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Proposed intrinsic apoptosis pathway for this compound.

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound, as a component of Platycodon grandiflorum, contributes to the plant's significant anti-inflammatory, anti-cancer, and neuroprotective activities. The primary mechanisms of action for the saponin-rich extracts involve the modulation of critical signaling pathways such as NF-κB and MAPK, leading to a reduction in inflammation, and the induction of apoptosis in pathological conditions. While the specific contributions of isolated this compound require further investigation, the existing data strongly suggest its potential as a valuable therapeutic agent. Future research should focus on elucidating the precise molecular targets and dose-dependent effects of purified this compound to fully realize its clinical potential.

References

- 1. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

Platycoside G1: An In-Depth Technical Guide to its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, is emerging as a compound of significant interest within the scientific community for its potential therapeutic applications.[1] Extensive research into the pharmacological activities of Platycodon grandiflorum extracts has revealed potent antioxidant and anti-inflammatory properties, with studies suggesting that saponins are major contributors to these effects. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanism of action, relevant experimental data, and the signaling pathways it is proposed to modulate. While direct quantitative data for this compound in some standard antioxidant assays remains to be fully elucidated in publicly available literature, this guide synthesizes the existing evidence for related compounds and extracts to present a holistic view of its potential.

Core Antioxidant Activity of this compound

The antioxidant properties of this compound are attributed to its chemical structure, which enables it to scavenge free radicals and modulate cellular antioxidant defense systems. The primary mechanisms through which this compound is thought to exert its antioxidant effects are:

-

Direct Radical Scavenging: this compound can directly interact with and neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.

-

Modulation of Cellular Signaling Pathways: Evidence from studies on Platycodon grandiflorum saponins suggests that they can activate the Nrf2/ARE pathway and inhibit the MAPK/NF-κB signaling cascade. These pathways are critical in the cellular response to oxidative stress and inflammation. While direct studies on this compound's interaction with these pathways are still emerging, its presence in active extracts strongly suggests its involvement.[2]

Quantitative Antioxidant Data

Currently, specific quantitative data for this compound from widely used antioxidant assays such as DPPH and ABTS on the isolated compound is limited in the available scientific literature. However, data from the Total Oxidant-Scavenging Capacity (TOSC) assay provides valuable insights into its efficacy against different types of oxidants.

| Assay Type | Oxidant Species | Compound | Relative Scavenging Capacity | Reference Compound |

| Total Oxidant-Scavenging Capacity (TOSC) | Peroxyl Radicals | Deapioplatycoside E (this compound) | Less than GSH and Trolox | GSH, Trolox |

| Total Oxidant-Scavenging Capacity (TOSC) | Peroxynitrite | Deapioplatycoside E (this compound) | 1.27-fold of GSH | GSH |

Note: Deapioplatycoside E is another name for this compound.

Signaling Pathways in this compound Antioxidant Activity

The antioxidant and anti-inflammatory effects of saponins from Platycodon grandiflorum, including likely contributions from this compound, are closely linked to the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary regulator of cellular antioxidant and detoxification responses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Studies on other platycosides, such as Platycodin D, have demonstrated activation of the Nrf2/HO-1 signaling pathway.[3] It is hypothesized that this compound contributes to the overall Nrf2 activation observed with P. grandiflorum extracts.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Chronic activation of these pathways can lead to increased production of pro-inflammatory mediators and contribute to oxidative stress. Extracts of P. grandiflorum containing this compound have been shown to inhibit the activation of the MAPK and NF-κB pathways.[2][4] This inhibition is thought to be a key mechanism behind the anti-inflammatory and, consequently, antioxidant effects of these saponins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of Platycoside G1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside G1, a triterpenoid saponin isolated from the root of Platycodon grandiflorum, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While much of the existing research has been conducted on extracts of Platycodon grandiflorum or a mixture of its saponins, this guide will focus on the available data for this compound and related compounds, highlighting the key signaling pathways involved, including NF-κB, MAPK, and PI3K/Akt. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The root of Platycodon grandiflorum has a long history of use in traditional medicine for treating inflammatory conditions.[1] Modern phytochemical analysis has identified triterpenoid saponins, including this compound, as major bioactive constituents.[2] This guide will delve into the scientific evidence supporting the anti-inflammatory effects of this compound and its parent extract.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and related saponins from Platycodon grandiflorum are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Studies on Platycodon grandiflorum extracts containing this compound have shown a significant reduction in the phosphorylation of p65, a key subunit of NF-κB, and IκBα in a concentration-dependent manner in Aβ-induced BV2 microglia cells.[2] This inhibition of NF-κB activation leads to the downregulation of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[2][3]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[2] Extracts of Platycodon grandiflorum have been shown to attenuate the phosphorylation of p38, JNK, and ERK in a concentration-dependent manner in Aβ-induced BV2 microglia cells, suggesting that this compound may contribute to these effects.[2] By inhibiting MAPK phosphorylation, this compound can suppress the downstream activation of transcription factors and the production of inflammatory mediators.

Regulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in various cellular processes, including inflammation. Aqueous extracts of Platycodon grandiflorum have been shown to attenuate lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting the PI3K/Akt signaling pathway.[1] While direct evidence for this compound is limited, its presence in these extracts suggests a potential role in modulating this pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. While there is no direct evidence for this compound's effect on the NLRP3 inflammasome, other platycosides, such as Platycodin D, have been shown to inhibit its activation.[4] This suggests a potential area for future research into this compound's anti-inflammatory mechanisms.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for isolated this compound is limited in publicly available literature, studies on Platycodon grandiflorum water extract (PGW), which contains this compound, provide valuable insights into its potential anti-inflammatory activity.[2]

Table 1: Inhibitory Effects of Platycodon grandiflorum Water Extract (PGW) on Inflammatory Mediators in Aβ-induced BV2 Microglia Cells [2]

| Inflammatory Mediator | Concentration of PGW | Inhibition (%) |

| Nitric Oxide (NO) | 50 µg/mL | 30.4 |

| 100 µg/mL | 36.7 | |

| 200 µg/mL | 61.2 | |

| Interleukin-1β (IL-1β) | 50 µg/mL | 20 |

| 100 µg/mL | 28 | |

| 200 µg/mL | 44 | |

| Interleukin-6 (IL-6) | 50 µg/mL | 22 |

| 100 µg/mL | 35 | |

| 200 µg/mL | 58 | |

| Tumor Necrosis Factor-α (TNF-α) | 200 µg/mL | Significant inhibition |

Experimental Protocols

The following sections outline general methodologies that can be adapted to study the anti-inflammatory effects of this compound.

Cell Culture and Induction of Inflammation

-

Cell Line: RAW 264.7 (murine macrophage) or BV2 (murine microglia) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard stimulus to induce an inflammatory response.[5]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed cells in a 96-well plate and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[5]

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Seed cells and treat with this compound and/or LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK, as well as iNOS and COX-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation. This compound can be administered orally or intraperitoneally before or after the injection of carrageenan into the rat paw. The paw volume is measured at different time points to assess the anti-inflammatory effect.[6]

-

LPS-Induced Acute Lung Injury in Mice: This model is relevant for studying respiratory inflammation. Mice are treated with this compound before intratracheal administration of LPS. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels.[1]

Conclusion and Future Directions

This compound, as a key saponin in Platycodon grandiflorum, demonstrates significant promise as an anti-inflammatory agent. The available evidence, primarily from studies on extracts, strongly suggests that its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and purification of this compound to conduct experiments with the pure compound and obtain specific quantitative data, including IC50 values.

-

Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

-

Investigating the effect of this compound on the NLRP3 inflammasome and other inflammasomes.

-

Conducting comprehensive in vivo studies using various animal models of inflammatory diseases to evaluate the efficacy, pharmacokinetics, and safety of this compound.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory drug.

References

- 1. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Neuroprotective Potential of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of Platycoside G1, a triterpenoid saponin isolated from Platycodon grandiflorum. The document synthesizes current in vitro and in vivo data, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for key assays used in its evaluation.

Executive Summary

This compound, as a component of Platycodon grandiflorum extracts, has demonstrated significant neuroprotective effects in various experimental models of neurodegenerative diseases, particularly those involving amyloid-beta (Aβ) toxicity. Its therapeutic potential stems from a multi-pronged mechanism of action that includes potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of key signaling pathways, including the MAPK, NF-κB, and Nrf2 pathways. This guide consolidates the current scientific evidence, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of Platycodon grandiflorum water extract (PGW), which contains this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of PGW in Aβ-induced BV2 Microglia

| Endpoint | Concentration (µg/mL) | Result |

| Nitric Oxide (NO) Production Inhibition | 50 | 30.4% reduction |

| 100 | 36.7% reduction | |

| 200 | 61.2% reduction | |

| Reactive Oxygen Species (ROS) Attenuation | 50 | 30.4% reduction |

| 100 | 42.0% reduction | |

| 200 | 44.2% reduction | |

| Pro-inflammatory Cytokine Inhibition | ||

| IL-1β | 50 | 20% suppression |

| 100 | 28% suppression | |

| 200 | 44% suppression | |

| IL-6 | 50 | 22% inhibition |

| 100 | 35% inhibition | |

| 200 | 58% inhibition | |

| TNF-α | 200 | Significant inhibition |

Data extracted from a study on the anti-inflammatory and neuroprotective effects of PGW in Aβ25-35-induced inflammation in BV2 microglia cells.[1][2][3]

Table 2: Saponin Composition of Platycodon grandiflorum Water Extract (PGW)

| Compound | Retention Time (min) | Content (µg/g extract) |

| This compound | 22.37 | 292.56 ± 14.26 |

| Platycoside E | 23.05 | 801.72 ± 29.32 |

| Platycodin D3 | 26.82 | 270.99 ± 13.04 |

| Deapio-platycodin D | 32.46 | 84.45 ± 6.44 |

This table highlights the presence of this compound as a significant saponin in the studied extract.[2]

Molecular Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis.

Anti-inflammatory Pathway

This compound, as part of a broader extract, mitigates neuroinflammation by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in microglia.[2][3] This leads to a downstream reduction in the production of pro-inflammatory mediators.

Antioxidant Pathway

Platycodon grandiflorum crude saponin (PGS) upregulates the Nrf2-mediated antioxidant signaling pathway. This enhances the expression of antioxidant enzymes, thereby protecting neuronal cells from Aβ-induced oxidative stress.

Anti-apoptotic Pathway

This compound-containing extracts protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases. This helps to maintain mitochondrial integrity and prevent the execution of the apoptotic cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective potential.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of a substance on the viability of neuronal or microglial cells.

Materials:

-

96-well cell culture plates

-

Neuronal (e.g., HT22) or microglial (e.g., BV2) cells

-

Complete cell culture medium

-

This compound stock solution

-

Neurotoxic agent (e.g., Aβ25-35)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Introduce the neurotoxic agent (e.g., 10 µM Aβ25-35) to the appropriate wells and incubate for the desired duration (e.g., 24 hours).

-

Following treatment, add 20 µL of MTS reagent to each well.[4]

-

Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.[4]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the untreated control.

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay quantifies the level of intracellular ROS.

Materials:

-

Cells cultured in 96-well plates or other suitable culture vessels

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture and treat cells with this compound and/or an oxidative stressor as described in the cell viability assay.

-

Wash the cells with PBS or serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in the dark at 37°C for 30 minutes.[6]

-

Wash the cells to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[6]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.

Materials:

-

Cell culture supernatants from treated and control cells

-

Commercially available ELISA kits for the specific cytokines

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.

-

Incubating and washing.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]

-

Calculate the cytokine concentrations based on the standard curve.

Western Blotting for Signaling Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and blotting equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Neuroprotection Assessment (Immunohistochemistry for NeuN)

This protocol is for evaluating neuronal survival in the brains of animal models.

Materials:

-

Anesthetized animals

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Brain sectioning equipment (cryostat or vibratome)

-

Antigen retrieval buffer (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum in PBST)

-

Primary antibody (anti-NeuN)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Following the treatment period, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brains and post-fix them in 4% PFA.

-

Cryoprotect the brains in a sucrose solution gradient.

-

Section the brains into coronal sections (e.g., 40 µm thick) using a cryostat.[8]

-

Perform antigen retrieval to unmask the epitope.

-

Permeabilize the sections (e.g., with Triton X-100) and block non-specific antibody binding.[8]

-

Incubate the sections with the primary anti-NeuN antibody overnight.[9]

-

Wash the sections and incubate with a fluorescently-labeled secondary antibody.

-

Wash the sections, mount them onto slides with a DAPI-containing mounting medium, and coverslip.

-

Image the sections using a fluorescence or confocal microscope and quantify the number of NeuN-positive neurons in specific brain regions.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising neuroprotective agent. Its ability to concurrently target inflammatory, oxidative, and apoptotic pathways makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on isolating the effects of pure this compound to delineate its specific contributions to the observed neuroprotection in mixed extracts. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential for clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the research and development of this compound as a novel neuroprotective therapeutic.

References

- 1. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. 2.6. Intracellular ROS measurement [bio-protocol.org]

- 7. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. NeuN Immunohistochemistry [bio-protocol.org]

Platycoside G1: A Technical Literature Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid saponin found in the roots of Platycodon grandiflorum, is a natural compound of growing interest in the scientific community.[1][2][3][4][5][6] Also known as Deapi-platycoside E, this molecule has demonstrated potent antioxidant properties and is being investigated for its potential therapeutic applications in a range of inflammatory and neurodegenerative conditions. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [4][5] |

| Molecular Weight | 1417.49 g/mol | [2] |

| Synonyms | Deapi-platycoside E | [4] |

| Botanical Source | Platycodon grandiflorum (Jacq.) A. DC. | [2][4][5] |

| Compound Type | Triterpenoid Saponin | [2][3][4][6] |

Pharmacological Activities and Quantitative Data

The primary pharmacological activity attributed to isolated this compound is its antioxidant capacity. Other activities, such as anti-inflammatory and neuroprotective effects, have been observed in extracts of Platycodon grandiflorum that contain this compound.

Antioxidant Activity

A key study by Ryu et al. (2012) evaluated the total oxidant scavenging capacity (TOSC) of several saponins isolated from Platycodon grandiflorum, including this compound (deapioplatycoside E).[1][7] The results demonstrated its potent ability to neutralize both peroxyl radicals and peroxynitrite.

| Parameter | Value | Comparison | Source |

| TOSC against Peroxyl Radicals | 162.3 ± 24.5 TOSC/mM | Less than Platycodin D (324.4 ± 31.4) and Trolox | [8] |

| TOSC against Peroxynitrite | 1.27-fold of Glutathione (GSH) | Higher than Glutathione | [1][7][8] |

Anti-Inflammatory and Neuroprotective Activities of Platycodon grandiflorum Extract (Containing this compound)

A study by Ji et al. (2024) investigated the anti-inflammatory and neuroprotective effects of a water extract of Platycodon grandiflorum (PGW), in which this compound was identified and quantified. The study utilized a β-amyloid (Aβ)-induced neuroinflammation model in BV2 microglia cells. While the following data pertains to the whole extract, it provides valuable insights into the potential activities of its constituents, including this compound.

| Parameter | Concentration of PGW | Inhibition (%) | Source |

| Nitric Oxide (NO) Production | 50 µg/mL | 30.4% | [3] |

| 100 µg/mL | 36.7% | [3] | |

| 200 µg/mL | 61.2% | [3] | |

| Interleukin-1β (IL-1β) Production | 50 µg/mL | 20% | [3] |

| 100 µg/mL | 28% | [3] | |

| 200 µg/mL | 44% | [3] | |

| Interleukin-6 (IL-6) Production | 50 µg/mL | 22% | [3] |

| 100 µg/mL | 35% | [3] | |

| 200 µg/mL | 58% | [3] | |

| Tumor Necrosis Factor-α (TNF-α) Production | 200 µg/mL | Significant Inhibition | [3] |

Concentration of this compound in the Platycodon grandiflorum Water Extract (PGW)

| Compound | Concentration (µg/g of extract) | Source |

| This compound | 292.56 ± 14.26 | [3] |

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for future research on this compound.

Total Oxidant Scavenging Capacity (TOSC) Assay

The antioxidant activity of this compound was determined using the TOSC assay as described by Ryu et al. (2012).[1][7] This assay measures the ability of a compound to neutralize specific reactive oxygen species.

-

Principle: The assay quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent substrate by a particular oxidant.

-

Peroxyl Radical Generation: 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) is used as a generator of peroxyl radicals upon thermal decomposition.

-

Peroxynitrite Generation: 3-morpholinosydnonimine hydrochloride (SIN-1) is used to generate peroxynitrite.

-

Detection: The decrease in fluorescence of a probe (e.g., α-keto-γ-methiolbutyric acid) is monitored over time. The TOSC value is calculated from the area under the kinetic curve.

-

Workflow:

TOSC Assay Workflow Diagram.

In Vitro Anti-Inflammatory and Neuroprotection Assays (using PGW extract)

The following protocols are based on the study by Ji et al. (2024), which used the PGW extract containing this compound.[3]

-

Cell Culture: BV2 murine microglial cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Neuroinflammation: Cells were pre-treated with various concentrations of PGW extract (50, 100, and 200 µg/mL) for 1 hour, followed by stimulation with 10 µM β-amyloid₂₅₋₃₅ (Aβ₂₅₋₃₅) for 24 hours.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cell culture supernatants were collected after treatment.

-

An equal volume of Griess reagent was added to the supernatant.

-

The absorbance was measured at 540 nm.

-

-

Cytokine Production Assay (ELISA):

-

Levels of IL-1β, IL-6, and TNF-α in the cell culture supernatants were quantified using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Signaling Pathway Proteins:

-

Cells were lysed to extract total proteins.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

-

-

Experimental Workflow for In Vitro Anti-Inflammatory and Neuroprotective Studies:

Workflow for In Vitro Studies.

Signaling Pathways

While direct evidence for the effect of isolated this compound on specific signaling pathways is limited, the study on the Platycodon grandiflorum water extract containing this compound strongly implicates the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in its anti-inflammatory and neuroprotective effects.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In the study by Ji et al. (2024), the PGW extract was shown to inhibit the Aβ-induced phosphorylation of p65 and IκBα, which are key events in the activation of the NF-κB pathway.[3]

MAPK Signaling Pathway

The MAPK signaling cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stimuli, including inflammation and apoptosis. The PGW extract was found to mitigate the Aβ-induced phosphorylation of p38, JNK, and ERK.[3]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent antioxidant activity. While research on the isolated compound is still in its early stages, studies on extracts of Platycodon grandiflorum containing this compound suggest significant potential for anti-inflammatory and neuroprotective applications. The inhibition of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying these effects.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to facilitate further pharmacological studies.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies using the isolated this compound to definitively determine its biological activities and elucidate its precise mechanisms of action. This should include determining IC₅₀ values for various endpoints.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties and safety profile.

-

Structure-Activity Relationship Studies: Investigating the structure-activity relationships of this compound and other platycosides to identify key structural features responsible for their biological effects, which could guide the design of more potent synthetic analogs.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The presented data and experimental frameworks can guide future research efforts aimed at unlocking the full potential of this promising natural compound.

References

- 1. Evaluation of the total oxidant scavenging capacity of saponins isolated from Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 849758-42-5 | this compound [phytopurify.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. cenmed.com [cenmed.com]

- 7. researchgate.net [researchgate.net]

- 8. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Platycoside G1: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside G1, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant interest within the scientific community for its diverse pharmacological properties. Also known as Deapi-platycoside E, this natural compound has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its extraction and analysis, and a summary of its key biological activities and underlying mechanisms of action. Quantitative data are presented in structured tables for clarity, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and History

This compound is a member of the platycoside family of saponins, which are the major bioactive constituents of Platycodon grandiflorum (Jacq.) A.DC., a perennial flowering plant used in traditional Asian medicine for centuries[1][2]. While the medicinal use of Platycodon grandiflorum has a long history, the isolation and characterization of its individual components, including this compound, are the results of modern phytochemical research.

The systematic investigation of saponins from Platycodon grandiflorum has led to the identification of over 30 different platycosides[1]. This compound, also referred to as Deapi-platycoside E, was identified through these extensive phytochemical analyses. Its structure was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[3][4]. The characterization of this compound and other related saponins has been crucial in understanding the pharmacological effects of Platycodon grandiflorum extracts.

Physicochemical Properties

This compound is a complex triterpenoid saponin with the chemical formula C₆₄H₁₀₄O₃₄ and a molecular weight of 1417.49 g/mol .

| Property | Value | Reference |

| Chemical Formula | C₆₄H₁₀₄O₃₄ | --INVALID-LINK-- |

| Molecular Weight | 1417.49 g/mol | --INVALID-LINK-- |

| CAS Number | 849758-42-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Synonyms | Deapi-platycoside E | --INVALID-LINK-- |

Experimental Protocols

Extraction and Isolation of Platycosides from Platycodon grandiflorum

The following protocol describes a general method for the extraction and preliminary purification of a platycoside-rich fraction from the roots of Platycodon grandiflorum. Further chromatographic steps are required to isolate pure this compound.

Materials:

-

Dried roots of Platycodon grandiflorum

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Freeze dryer

Protocol:

-

Grinding: Grind the dried roots of Platycodon grandiflorum into a fine powder.

-

Extraction:

-

Extract the powdered plant material with methanol under reflux for several hours.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in deionized water.

-

Perform successive partitioning of the aqueous suspension with n-hexane and ethyl acetate to remove non-polar and moderately polar impurities.

-

Extract the remaining aqueous layer with water-saturated n-butanol. The n-butanol fraction will contain the saponins.

-

-

Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield a platycoside-rich extract.

-

Purification: The platycoside-rich extract can be further purified by various chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate individual platycosides like this compound[1][5].

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

Protocol:

-

Sample Preparation: Dissolve the platycoside-rich extract or purified this compound in methanol.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Employ a gradient elution program to separate the components. A typical gradient might be: 0-10 min, 20-30% A; 10-40 min, 30-60% A; 40-50 min, 60-90% A.

-

Detection: Monitor the elution profile using a DAD or ELSD detector. This compound can be identified by comparing its retention time with that of a standard and by its UV spectrum[3][6].

Biological Activities and Mechanisms of Action

This compound, along with other platycosides, exhibits a range of biological activities. The majority of the available data comes from studies on extracts of Platycodon grandiflorum that contain this compound as a component.

Antioxidant Activity

This compound has been shown to possess potent antioxidant properties. A study evaluating the total oxidant scavenging capacity (TOSC) of various saponins from Platycodon grandiflorum provided quantitative data on their antioxidant effects.

| Compound | sTOSC (peroxyl radicals) (TOSC/mM) | Peroxynitrite Scavenging Capacity (fold of GSH) | Reference |

| This compound (Deapi-platycoside E) | 162.3 ± 24.5 | 1.27 | --INVALID-LINK-- |

| Platycodin D | 324.4 ± 31.4 | 1.02 | --INVALID-LINK-- |

| Platycoside E | 117.3 ± 43.9 | 0.75 | --INVALID-LINK-- |

| Platycodigenin | 199.1 ± 43.2 | 2.35 | --INVALID-LINK-- |

| Polygalacic acid | 229.0 ± 30.2 | Not active | --INVALID-LINK-- |

| Glutathione (GSH) | 378.0 ± 66.9 | 1.00 | --INVALID-LINK-- |

Anti-inflammatory Activity

Extracts of Platycodon grandiflorum containing this compound have demonstrated significant anti-inflammatory effects. In a study using a water extract of P. grandiflorum (PGW), which contained 292.56 ± 14.26 μg/g of this compound, the extract was shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia cells[7].

| Mediator | Inhibition by PGW (at 200 µg/mL) | Reference |

| Nitric Oxide (NO) | 61.2% | --INVALID-LINK-- |

| Interleukin-1β (IL-1β) | 44% | --INVALID-LINK-- |

| Interleukin-6 (IL-6) | 58% | --INVALID-LINK-- |

| Tumor Necrosis Factor-α (TNF-α) | Significant inhibition | --INVALID-LINK-- |

The anti-inflammatory mechanism of platycosides involves the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Platycosides have been shown to inhibit the phosphorylation of p38, JNK, and ERK in the MAPK pathway and suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes[7][8].

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deapi-platycoside E | CAS:849758-42-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Analysis of Saponins in Platycodi Radix -Korean Journal of Pharmacognosy [koreascience.kr]

- 7. Neuroprotective activity of triterpenoid saponins from Platycodi radix against glutamate-induced toxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycoside G1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1 is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. As a member of the platycoside family, it is a subject of growing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available chemical data for this compound, alongside a discussion of its known biological effects based on current research. While specific experimental data for the isolated compound is emerging, this document aims to consolidate the existing knowledge to support further investigation and drug development efforts.

Chemical Data

The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its identification, characterization, and use in experimental settings.

| Parameter | Data | Reference |

| CAS Number | 849758-42-5 | N/A |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 g/mol | [2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R)-5-[[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol;[(3β,4α,16α)-16,23,24-trihydroxyolean-12-en-28-oic acid] | N/A |

| Synonyms | Deapi-platycoside E | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [2] |

Pharmacological Activities and Signaling Pathways

Current research indicates that this compound possesses potent antioxidant properties.[2][3][4] However, a significant portion of the detailed pharmacological studies has been conducted on the total saponin extracts of Platycodon grandiflorum or on more abundant platycosides, such as Platycodin D. These studies suggest that platycosides, as a class, exert a range of biological effects, including anti-inflammatory and anti-cancer activities.

The signaling pathways implicated in the action of Platycodon grandiflorum extracts and its major saponins include the NF-κB, MAPK, and PI3K/Akt pathways . These pathways are central to cellular processes such as inflammation, proliferation, and survival. While it is plausible that this compound may also modulate these pathways, direct experimental evidence specifically for the isolated compound is not yet widely available in the reviewed literature. Researchers are encouraged to investigate these pathways to elucidate the precise mechanism of action of this compound.

Experimental Protocols